

Evobrutinib CSF penetration vs other CNS therapies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Evobrutinib

CAS No.: 1415823-73-2

Cat. No.: S527651

[Get Quote](#)

Evobrutinib CSF Penetration & Clinical Data

Evobrutinib is an oral, CNS-penetrant Bruton's tyrosine kinase (BTK) inhibitor. The data below summarizes its key pharmacokinetic and efficacy metrics based on clinical trials.

Table 1: Evobrutinib CSF Penetration and Long-Term Efficacy Data (Phase II Trial) [1]

Metric	Data at Week 48 (Double-Blind Period)	Data up to Week 192 (Open-Label Extension)
Dosing	75 mg twice daily	Switched to/maintained at 75 mg twice daily
Annualized Relapse Rate (ARR)	0.11 (95% CI: 0.04-0.25)	0.11 (95% CI: 0.05-0.22)
CSF Penetration	Not measured in the double-blind period	Detected in the CSF of all sub-study patients; concentrations were similar to those in plasma
Gadolinium-enhancing T1 Lesions	Numbers remained low	Numbers remained low

Metric	Data at Week 48 (Double-Blind Period)	Data up to Week 192 (Open-Label Extension)
Serum Neurofilament Light Chain (sNfL)	-	Fell to levels comparable to a non-MS population (as measured by Z-scores)
Expanded Disability Status Scale (EDSS)	-	Remained stable
Safety	-	No new safety signals were identified over the long-term treatment

Comparison with Other BTK Inhibitors in MS

BTK inhibitors represent a promising new class of therapies for MS, with differing abilities to cross the blood-brain barrier (BBB). The table below compares **Evobrutinib** with other major BTK inhibitors under investigation.

Table 2: Comparison of BTK Inhibitors in Multiple Sclerosis [2] [3]

BTK Inhibitor	Key Efficacy Findings on MRI Lesions	Impact on Annualized Relapse Rate (ARR)	Blood-Brain Barrier (BBB) Penetration	Notable Safety Findings
Evobrutinib	Reduces Gd-enhancing lesions; comparable to teriflunomide [2].	No significant reduction in Phase III trials [3].	Yes, detected in CSF at concentrations similar to plasma [1].	Elevated ALT (>3x ULN) in 11.14% of patients [2].
Tolebrutinib	Reduces new/enlarged T2 lesions in a dose-dependent manner [2].	No significant reduction in Phase III trials [3].	Readily crosses the BBB at biologically relevant concentrations [3].	Lower hepatotoxicity (ALT >3x ULN in 3.67%); minor bleeding events [2] [3].

BTK Inhibitor	Key Efficacy Findings on MRI Lesions	Impact on Annualized Relapse Rate (ARR)	Blood-Brain Barrier (BBB) Penetration	Notable Safety Findings
Fenebrutinib	-	-	Conflicting evidence regarding BBB penetration [3].	-

Experimental Protocols for Assessing CNS Penetration

The data presented in the tables above are derived from specific, robust clinical and sub-study protocols. Below are the key methodologies used to generate this evidence.

1. Protocol for Measuring Evobrutinib CSF Concentration [1]

- **Objective:** To determine the concentration of **Evobrutinib** in the cerebrospinal fluid and confirm its CNS penetration.
- **Study Design:** A sub-study within the Phase II Open-Label Extension (OLE).
- **Methodology:**
 - **Patients:** A subset of patients from the OLE who had been receiving **Evobrutinib** 75 mg twice-daily.
 - **Sample Collection:** Paired samples of CSF and plasma were collected from the patients.
 - **Quantitative Analysis:** Drug concentrations in both CSF and plasma were measured using a validated bioanalytical method (e.g., liquid chromatography-tandem mass spectrometry).
 - **Data Analysis:** CSF concentrations were compared directly to plasma concentrations to determine the penetration ratio.

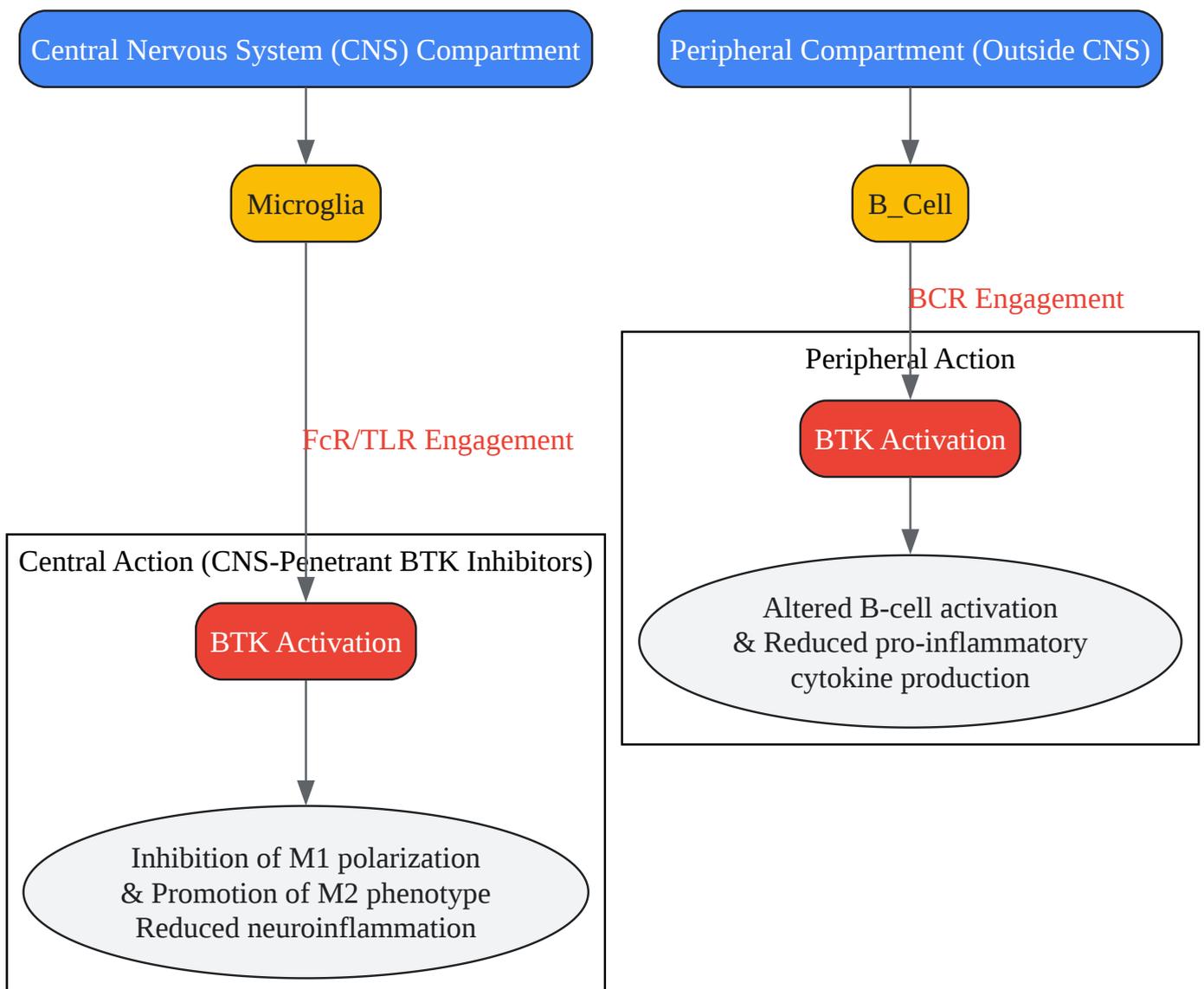
2. Protocol for Evaluating Efficacy via MRI Lesions [1] [2]

- **Objective:** To assess the impact of treatment on focal inflammatory disease activity in the brain.
- **Endpoint:** The number of **gadolinium-enhancing (Gd+) T1 lesions** on magnetic resonance imaging (MRI) scans. These lesions indicate active inflammation and breakdown of the blood-brain barrier.
- **Methodology:**
 - **MRI Scans:** Patients underwent regular, standardized brain MRI scans throughout the trial (e.g., weekly, every 4 weeks, 12 weeks, or 24 weeks, depending on the trial phase).
 - **Gadolinium Administration:** A gadolinium-based contrast agent was injected intravenously prior to the scan. It highlights areas of active inflammation.

- **Image Analysis:** The scans were reviewed by blinded radiologists or a central imaging facility, who counted the number of Gd+ T1 lesions.
- **Statistical Analysis:** The mean number of lesions or the relative change in lesion count between treatment groups and placebo/comparator groups was calculated.

BTK Inhibitor Mechanism of Action in CNS

BTK inhibitors modulate immune cell signaling both peripherally and within the central nervous system. The diagram below illustrates the key pathways and cellular targets.



Click to download full resolution via product page

This diagram shows the dual mechanisms of CNS-penetrant BTK inhibitors. In the **peripheral compartment**, they inhibit BTK in B cells, reducing activation and pro-inflammatory signaling [3] [4]. Once across the BBB, in the **CNS compartment**, they target BTK in resident microglia, modulating neuroinflammation by shifting them from a pro-inflammatory (M1) to a reparative (M2) state [4] [5].

Research Implications & Key Differentiators

- **BBB Penetration is a Critical Differentiator:** The ability to cross the BBB appears to be a key variable among BTK inhibitors. Tolebrutinib is noted for readily crossing the BBB, while evidence for Fenebrutinib is conflicting [3]. **Evobrutinib**'s presence in the CSF is a direct confirmation of its CNS penetration [1].
- **Targeting Compartmentalized Inflammation:** The primary therapeutic value of CNS-penetrant BTK inhibitors may lie in their potential to address **compartmentalized inflammation** within the CNS, which is believed to be a key driver of progressive MS, a major unmet clinical need [4].
- **Efficacy vs. Safety Profile:** While **Evobrutinib** shows clear efficacy on MRI lesion reduction, its higher incidence of liver enzyme elevation (hepatotoxicity) is a notable consideration for its risk-benefit profile [2]. Tolebrutinib, while potentially less hepatotoxic, has shown dose-dependent efficacy and a different safety profile [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Efficacy and safety results after >3.5 years of treatment with the... [pubmed.ncbi.nlm.nih.gov]
2. Safety and efficacy of Bruton's tyrosine kinase inhibitors in ... [sciencedirect.com]
3. MS Minute: Update on BTK Inhibitors for Multiple Sclerosis [practicalneurology.com]
4. Beyond relapses: How BTK inhibitors are shaping the future of ... [pmc.ncbi.nlm.nih.gov]
5. Evobrutinib mitigates neuroinflammation after ischemic stroke ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Evobrutinib CSF penetration vs other CNS therapies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527651#evobrutinib-csf-penetration-vs-other-cns-therapies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com